molecular formula C13H14FNO7 B046199 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate CAS No. 114199-96-1

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

Cat. No. B046199
CAS RN: 114199-96-1
M. Wt: 315.25 g/mol
InChI Key: FHKUMSMYYZZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate (MFAPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFAPT is a derivative of 4-methyl-5-fluoro-2-aminophenol, which is a well-known pharmaceutical intermediate used in the synthesis of several drugs.

Mechanism of Action

The mechanism of action of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is not well understood, but it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for mediating pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that this compound inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is its versatility, as it can be used as a building block for the synthesis of various compounds. This compound is also relatively easy to synthesize, making it a viable compound for scientific research. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate, including the development of novel drugs and materials. In medicinal chemistry, this compound can be used as a starting point for the synthesis of new anti-inflammatory, anti-cancer, and anti-viral agents. In material science, this compound can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of this compound, which can lead to the development of more targeted therapies.
Conclusion
This compound is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for this compound has been optimized to improve the yield and purity of the compound, making it a viable option for scientific research. This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate can be synthesized using a multistep process that involves the reaction of 4-methyl-5-fluoro-2-nitrophenol with acetic anhydride and triethylamine. The resulting product is then reduced using sodium borohydride to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable compound for scientific research.

Scientific Research Applications

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been used as a key intermediate in the synthesis of several drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various compounds.

properties

CAS RN

114199-96-1

Molecular Formula

C13H14FNO7

Molecular Weight

315.25 g/mol

IUPAC Name

2-[2-(carboxymethoxy)-N-(carboxymethyl)-4-fluoro-5-methylanilino]acetic acid

InChI

InChI=1S/C13H14FNO7/c1-7-2-9(15(4-11(16)17)5-12(18)19)10(3-8(7)14)22-6-13(20)21/h2-3H,4-6H2,1H3,(H,16,17)(H,18,19)(H,20,21)

InChI Key

FHKUMSMYYZZFPK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O

Other CAS RN

114199-96-1

synonyms

4,5-MF-APTRA
4-methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

Origin of Product

United States

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